molecular formula C9H2F10O4S2 B14240162 3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene CAS No. 405074-83-1

3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene

Cat. No.: B14240162
CAS No.: 405074-83-1
M. Wt: 428.2 g/mol
InChI Key: QRXWXVIUOFCGRS-UHFFFAOYSA-N
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Description

3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene is a unique organic compound characterized by the presence of multiple fluorine atoms and bis(trifluoromethanesulfonyl) groups. This compound is known for its high stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene typically involves the reaction of 1,2,4,5-tetrafluorobenzene with bis(trifluoromethanesulfonyl)methane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often require low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives of the original compound .

Mechanism of Action

The mechanism by which 3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene exerts its effects is primarily through its strong electron-withdrawing trifluoromethanesulfonyl groups. These groups stabilize negative charges and enhance the compound’s reactivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene is unique due to the combination of multiple fluorine atoms and bis(trifluoromethanesulfonyl) groups, which confer high stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds .

Properties

CAS No.

405074-83-1

Molecular Formula

C9H2F10O4S2

Molecular Weight

428.2 g/mol

IUPAC Name

3-[bis(trifluoromethylsulfonyl)methyl]-1,2,4,5-tetrafluorobenzene

InChI

InChI=1S/C9H2F10O4S2/c10-2-1-3(11)6(13)4(5(2)12)7(24(20,21)8(14,15)16)25(22,23)9(17,18)19/h1,7H

InChI Key

QRXWXVIUOFCGRS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)F)F

Origin of Product

United States

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